(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride
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Overview
Description
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and an amine group attached to the propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.
Reduction: The nitro group in 4-methoxyphenyl-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxyacetophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(4-hydroxyphenyl)propan-2-amine hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
(2S)-1-(4-chlorophenyl)propan-2-amine hydrochloride: Similar structure but with a chloro group instead of a methoxy group.
(2S)-1-(4-methylphenyl)propan-2-amine hydrochloride: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(2S)-1-(4-methoxyphenyl)propan-2-amine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interaction with biological targets
Properties
CAS No. |
50505-81-2 |
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Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2S)-1-(4-methoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H/t8-;/m0./s1 |
InChI Key |
VSHZXOLHFRVZND-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N.Cl |
Origin of Product |
United States |
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